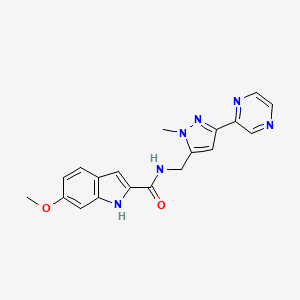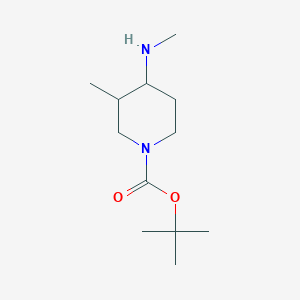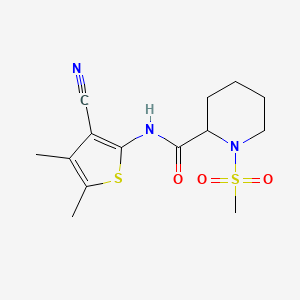
2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemically synthesized molecule that appears to be related to benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The molecule contains a thiophene ring, which is a common motif in drug design due to its aromatic and heterocyclic nature, providing stability and unique electronic properties.
Synthesis Analysis
While the exact synthesis of 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is not detailed in the provided papers, related compounds such as 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine and N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized through various organic reactions. The synthesis likely involves the formation of the benzenesulfonamide core followed by the introduction of the thiophene and piperidine moieties through nucleophilic substitution reactions, as suggested by the kinetics study of similar thiophene reactions with piperidine .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups that are important for its chemical behavior. The methoxy group may influence the electron density of the aromatic ring, while the methyl group could provide steric hindrance. The piperidine ring is a secondary amine, which could be involved in forming bonds with other molecules or ions. The thiophene ring is a five-membered sulfur-containing heterocycle that contributes to the compound's electronic properties and potential interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The benzenesulfonamide moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding and electrostatic interactions. The presence of the thiophene and piperidine rings suggests that the compound could undergo nucleophilic substitution reactions, as observed in the kinetics of reactions with piperidine . The compound could also act as a chemosensor for metal ions, similar to the related compound 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, which shows selective sensing for Ag(+) ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide would be influenced by its molecular structure. The presence of the methoxy and methyl groups could affect its solubility in organic solvents, while the benzenesulfonamide core might increase its solubility in water due to potential hydrogen bonding. The compound's melting point, boiling point, and stability would be determined by the strength of the intermolecular forces present in the solid and liquid states. The electronic properties, such as the ability to participate in intramolecular charge transfer (ICT), could be inferred from similar compounds, suggesting potential applications in chemosensing .
Scientific Research Applications
Cognitive Enhancing Properties
A study on "SB-399885," a structurally related compound, highlighted its role as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound showed significant potential in reversing age-dependent deficits in spatial learning and enhancing cholinergic function, suggesting implications for treating cognitive deficits such as those in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy Applications
Another study focused on a new zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups. This compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Phospholipase A2
Research on substituted benzenesulfonamides as membrane-bound phospholipase A2 inhibitors revealed compounds with significant in vitro potency. These inhibitors demonstrated protective effects in myocardial infarction models, suggesting potential applications in cardiovascular disease treatment (Oinuma et al., 1991).
Corrosion Inhibition
A study on piperidine derivatives, including compounds similar in structure to the query compound, investigated their effectiveness as corrosion inhibitors for iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds showed promising adsorption and inhibition properties, offering insights into their potential application in material protection (Kaya et al., 2016).
properties
IUPAC Name |
2-methoxy-5-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-15-5-6-18(24-2)19(12-15)26(22,23)20-13-16-7-9-21(10-8-16)14-17-4-3-11-25-17/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNYWSJUTWOEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)
![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)
![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)
![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)


